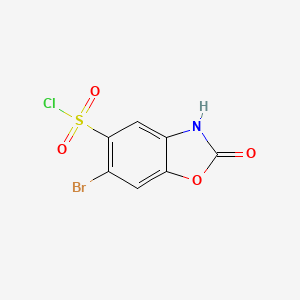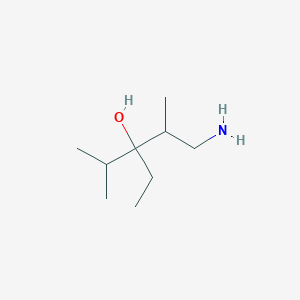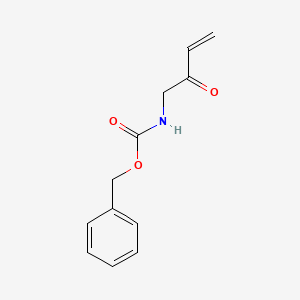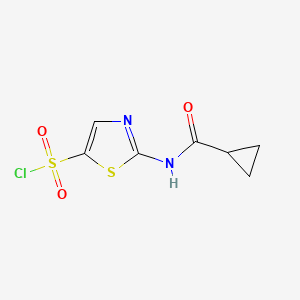
2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClN2O3S2 and a molecular weight of 266.73 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-amino-1,3-thiazole with cyclopropanecarbonyl chloride, followed by sulfonylation with chlorosulfonic acid . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding sulfonamides and sulfonates.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups suggest potential reactivity under appropriate conditions.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form sulfonic acids and other by-products.
Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify enzyme activity, inhibit protein functions, and alter cellular pathways. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.
Comparación Con Compuestos Similares
Similar compounds to 2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride include:
1,3-Thiazole-5-sulfonyl chloride: Lacks the cyclopropaneamido group, making it less sterically hindered and potentially more reactive.
2-(Acetylamino)-1,3-thiazole-5-sulfonyl chloride: Contains an acetylamino group instead of a cyclopropaneamido group, which may influence its reactivity and applications.
Propiedades
Fórmula molecular |
C7H7ClN2O3S2 |
|---|---|
Peso molecular |
266.7 g/mol |
Nombre IUPAC |
2-(cyclopropanecarbonylamino)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O3S2/c8-15(12,13)5-3-9-7(14-5)10-6(11)4-1-2-4/h3-4H,1-2H2,(H,9,10,11) |
Clave InChI |
BRTVYWPDUUCTTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NC2=NC=C(S2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


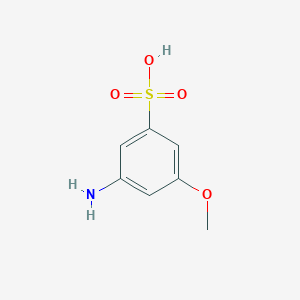

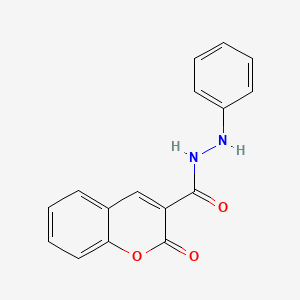
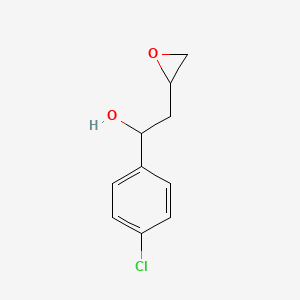

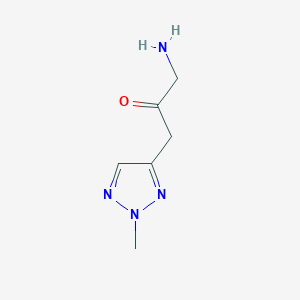
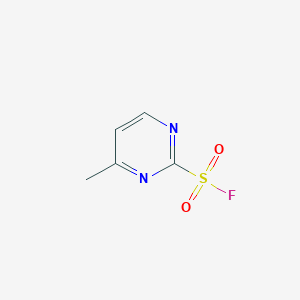

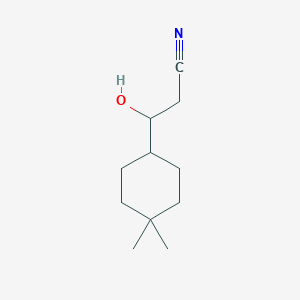
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)
